![molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3](/img/structure/B2365451.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24)
. This code provides a detailed representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .
Scientific Research Applications
Antitubercular Activity
Mycobacterial infections, including tuberculosis (TB), remain a global health concern. Researchers have investigated compound 1 for its activity against Mycobacterium tuberculosis. It significantly affects bacterial energetics by disrupting the proton motive force and ATP synthesis . Further studies have explored its synergistic effects with existing antitubercular drugs.
Efflux Inhibition
Efflux inhibitors (EIs) are a promising approach to combat drug resistance. Compound 1 exhibits efflux inhibitory characteristics, slowing down the emergence of resistance. Researchers have worked on derivatives with balanced properties, including tolerable toxicity and drug-like physicochemical features .
Antifungal Potential
Thiazole derivatives have diverse biological activities. While not directly related to compound 1, similar compounds have been converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and screened for antifungal activity . This suggests potential applications beyond mycobacteria.
Combination Therapy Enhancement
Adjuvant therapies (AT) that boost existing treatments are gaining attention. Compound 1 could serve as an AT, enhancing the efficacy of current antitubercular drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to affect mycobacterium tuberculosis energetics .
Mode of Action
It’s known that similar compounds can disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of the bacteria’s growth and proliferation.
Biochemical Pathways
It’s known that similar compounds can affect the energy metabolism of mycobacterium tuberculosis , which could potentially lead to downstream effects on the bacteria’s growth and proliferation.
Pharmacokinetics
It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness .
Result of Action
It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics , which could potentially lead to the inhibition of the bacteria’s growth and proliferation.
Action Environment
It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness , which could potentially be influenced by environmental factors.
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUFOUDVJOIJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide |
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